molecular formula C27H35FN2O2 B2546998 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 2309749-97-9

3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one

Cat. No. B2546998
CAS RN: 2309749-97-9
M. Wt: 438.587
InChI Key: CNOWBXDCFHXVGT-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one is a chemical entity that appears to be related to a class of compounds with dopaminergic activity. The structure suggests that it may interact with dopamine receptors, potentially with selectivity towards certain subtypes.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, which is a potent and selective D4 dopaminergic ligand . The synthesis involved the preparation of enantiomers with different affinities for the D4 receptor, indicating the importance of stereochemistry in the activity of these compounds. Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of the compound includes a bipiperidin moiety linked to a fluorophenoxy group and a dimethylphenyl group. This structure is likely to contribute to its binding affinity and selectivity to dopamine receptors. The presence of the fluorine atom may influence the compound's lipophilicity and its ability to cross the blood-brain barrier, which is crucial for central nervous system activity.

Chemical Reactions Analysis

While specific chemical reactions involving the compound have not been detailed, the related compounds have shown the ability to interact with biological targets such as dopamine receptors . The chemical structure suggests that it may undergo metabolic transformations in the body, potentially affecting its pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but related compounds have been characterized using techniques such as IR, UV, and NMR spectroscopy . These techniques help elucidate the composition and confirm the structure of synthesized compounds. The antimicrobial and antiradical activities of similar compounds have been tested, indicating that these compounds may have multiple biological activities .

Relevant Case Studies

There are no specific case studies provided for the compound . However, the synthesis and biological evaluation of related compounds suggest that they may serve as ligands for dopamine receptors, with potential applications in the treatment of conditions like Parkinson's disease or schizophrenia . The antimicrobial and antioxidant activities of similar compounds also suggest a broader scope of potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of chemical compounds similar to 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one has been extensively studied. For example, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068), a compound with a similar structure, involves a multi-step process starting from (L)-serine. This method could potentially be adapted for synthesizing the target compound (Czeskis, 1998).

Molecular Structure and Interactions

Research on the crystal structures of related compounds provides insight into the potential molecular interactions and configurations of this compound. For instance, studies on fungicidal azolylmethanes reveal how molecular structures can differ based on their interactions, which may be relevant for understanding the configuration of the target compound (Anderson et al., 1984).

Pharmacological Potential

Compounds with similar structures have been investigated for their potential pharmacological applications. For example, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, a structurally related compound, has been identified as a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit, indicating the possibility of neurological applications for the target compound (Butler et al., 1998).

Chemical Reactions and Modifications

The reactivity and potential chemical modifications of compounds similar to the target compound have been explored in various studies. For instance, the synthesis and biological activity of allosteric modulators of GABA B receptors using similar compounds have been researched, which might provide insights into potential modifications and applications of the target compound in neuroscience or pharmacology (Kerr et al., 2007).

Environmental Interactions

Investigations into the environmental interactions of structurally related compounds can provide insights into the behavior and potential applications of the target compound. For example, studies on the photocatalyzed oxidation of creosote components, including dimethylphenols, offer insights into how similar compounds react in environmental settings, potentially guiding research on the environmental impact or uses of the target compound (Terzian & Serpone, 1995).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O2/c1-20-7-8-22(19-21(20)2)9-10-27(31)30-15-11-23(12-16-30)29-17-13-24(14-18-29)32-26-6-4-3-5-25(26)28/h3-8,19,23-24H,9-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOWBXDCFHXVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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